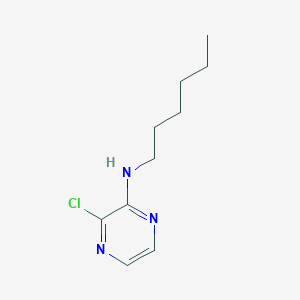

3-chloro-N-hexylpyrazin-2-amine

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 3-chloro-N-hexylpyrazin-2-amine can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for this compound is not available from the search results .Chemical Reactions Analysis

The chemical reactions involving 3-chloro-N-hexylpyrazin-2-amine could be complex and depend on the conditions under which the reactions are carried out. Unfortunately, specific details about the chemical reactions of this compound are not available from the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-chloro-N-hexylpyrazin-2-amine can be determined using various analytical techniques. Unfortunately, specific details about the physical and chemical properties of this compound are not available from the search results.Aplicaciones Científicas De Investigación

Pharmacology: Neuroprotective Agents

In pharmacology, 3-chloro-N-hexylpyrazin-2-amine may be explored for its potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Material Science: Advanced Polymer Synthesis

Material science research could utilize 3-chloro-N-hexylpyrazin-2-amine in the synthesis of advanced polymers. Its amine group can act as a linking agent in polymer chains, potentially leading to new materials with unique properties such as enhanced durability or thermal stability .

Agricultural Research: Pesticide Development

In agricultural research, this compound might be used in the development of new pesticides. Its structure suggests it could interact with specific receptors in insect nervous systems, providing a targeted approach to pest control without harming beneficial insects or the environment .

Biochemistry: Enzyme Inhibition Studies

Biochemists could investigate 3-chloro-N-hexylpyrazin-2-amine as an enzyme inhibitor. By binding to active sites on enzymes, it could help in understanding enzyme mechanisms and developing drugs that regulate enzyme activity involved in disease processes .

Environmental Science: Pollution Remediation

Environmental scientists might find applications for 3-chloro-N-hexylpyrazin-2-amine in pollution remediation. Similar compounds have been used to create resins that absorb toxic substances from water, suggesting potential use in water treatment facilities to remove industrial pollutants .

Analytical Chemistry: Chromatography Standards

Lastly, in analytical chemistry, 3-chloro-N-hexylpyrazin-2-amine could serve as a standard or reference compound in chromatography. Its unique chemical signature allows it to be used as a benchmark to identify and quantify other substances in complex mixtures .

Direcciones Futuras

The future directions for research on 3-chloro-N-hexylpyrazin-2-amine could include further exploration of its synthesis, analysis of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, and evaluation of its safety and hazards .

Relevant Papers Several papers were found related to 3-chloro-N-hexylpyrazin-2-amine. One paper discusses the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . Another paper mentions the compound in the context of Sigma-Aldrich products . Further analysis of these papers could provide more detailed information about the compound .

Propiedades

IUPAC Name |

3-chloro-N-hexylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN3/c1-2-3-4-5-6-13-10-9(11)12-7-8-14-10/h7-8H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMVSLLXNQWGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-hexylpyrazin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

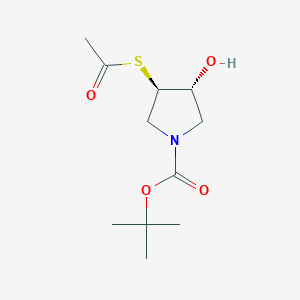

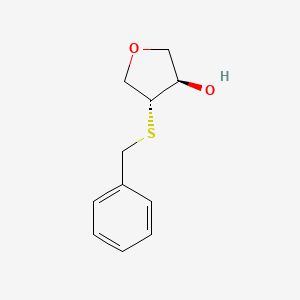

![tert-butyl (3R,4R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531858.png)

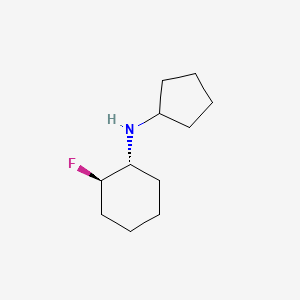

![N-[(1R,2R)-2-fluorocyclohexyl]-3-methylaniline](/img/structure/B1531862.png)

![[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1531864.png)

![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1531868.png)

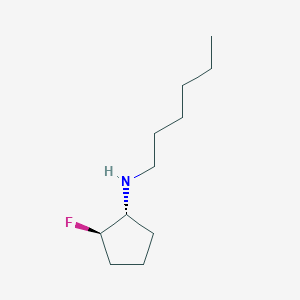

![N-[(1-fluorocyclopentyl)methyl]oxolan-3-amine](/img/structure/B1531875.png)